molecular formula C13H19NO3S B2705969 2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1207033-06-4

2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2705969
CAS No.: 1207033-06-4
M. Wt: 269.36
InChI Key: FWSUNJRYMGBPAA-UHFFFAOYSA-N
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Description

2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic organic compound that features a complex structure with a methoxy group, a thiophene ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Methoxy Group Addition: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide: can be compared with other compounds that have similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural motifs, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-16-9-12(15)14-10-13(4-6-17-7-5-13)11-3-2-8-18-11/h2-3,8H,4-7,9-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSUNJRYMGBPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1(CCOCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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